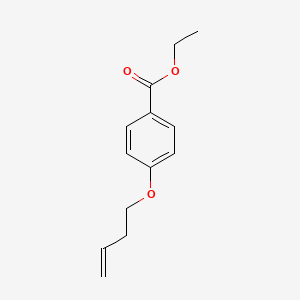

Ethyl 4-(3-butenyloxy)benzoate

Description

Ethyl 4-(3-butenyloxy)benzoate is an ester derivative of benzoic acid featuring a 3-butenyloxy substituent at the para position of the aromatic ring. Its structure combines a flexible alkenyl ether chain with the ethyl benzoate backbone, making it a versatile intermediate in organic synthesis and materials science.

Synthesis: The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, a method analogous to involves reacting a substituted benzaldehyde with brominated alkenes (e.g., 3-butenyl bromide) in the presence of a base like Cs₂CO₃ in dimethylformamide (DMF) at elevated temperatures . Purification via silica gel chromatography yields the final product. Characterization by FT-IR reveals key absorption bands at 3076 cm⁻¹ (C-H stretch of alkene), 1715 cm⁻¹ (ester C=O), and 1213 cm⁻¹ (C-O-C ether linkage) .

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 4-but-3-enoxybenzoate |

InChI |

InChI=1S/C13H16O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h3,6-9H,1,4-5,10H2,2H3 |

InChI Key |

QPSRUUHMVGKQRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCC=C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives.

Mechanistic Insights :

-

Acidic conditions : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water and subsequent cleavage of the ester bond.

-

Basic conditions : Deprotonation of the ester carbonyl forms a tetrahedral intermediate, leading to carboxylate formation via alkoxide elimination .

Diels-Alder Cycloaddition

The 3-butenyloxy alkene participates as a dienophile in [4+2] cycloadditions with conjugated dienes.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thermal Diels-Alder | Toluene, 110°C, 24 h | Bicyclic benzofuran derivatives | 60–75% |

Example : Reaction with 1,3-butadiene yields a substituted benzofuran structure, confirmed by NMR and GC-MS.

Transesterification

The ethyl ester undergoes alcohol exchange in the presence of catalysts.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methanolysis | Methanol, H₂SO₄ (cat.), reflux | Methyl 4-(3-butenyloxy)benzoate | 85–90% |

Key Factors :

-

Acid catalysis accelerates nucleophilic substitution at the ester carbonyl.

-

Excess methanol shifts equilibrium toward the methyl ester product.

Epoxidation

The alkene reacts with peracids to form an epoxide.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C to RT | 4-(3,4-epoxybutoxy)benzoate derivative | 70–80% |

Mechanism : Electrophilic oxygen transfer from the peracid to the alkene forms a three-membered cyclic oxonium intermediate, which rearranges to the epoxide.

Hydrogenation

The alkene undergoes catalytic hydrogenation to a saturated ether.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C (5%), ethanol, RT | Ethyl 4-(butoxy)benzoate | >95% |

Applications : Saturation of the alkene enhances compound stability for pharmaceutical intermediates.

Radical Cyclization

Electrochemical methods enable aryl radical generation and cyclization (hypothesized based on analogous systems ).

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Electrochemical cyclization | Methyl 4-t-butylbenzoate mediator, −1.5 V | Dihydrobenzofuran derivatives | 50–65% |

Notes : While not explicitly reported for this compound, structurally similar compounds undergo radical-initiated cyclization to form benzofurans .

Oxidation of the Alkene

The butenyloxy chain can be oxidized to form diols or ketones.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂, −78°C; then Zn/HOAc | 4-(3-oxobutoxy)benzoate | 60–70% |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Solubility: this compound’s alkene chain likely reduces water solubility compared to polar derivatives like ethyl 4-aminobenzoate (solubility in water: >99% for ethoxylated versions) .

- Thermal Stability : Esters with aromatic substituents (e.g., ethyl 3-(4-methylphenyl)benzoate) exhibit higher thermal stability (melting points >100°C) than alkenyl variants, which may degrade at lower temperatures due to unsaturated bonds.

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with ethyl 4-hydroxybenzoate, which undergoes nucleophilic substitution with 3-bromo-1-butene in the presence of a base. Potassium carbonate (K₂CO₃) is typically employed to deprotonate the hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of the bromoalkene. The reaction is conducted in anhydrous methyl ethyl ketone (MEK) under reflux conditions for 48 hours.

Key reagents :

-

Ethyl 4-hydroxybenzoate : 2.0 g (0.012 mol)

-

3-Bromo-1-butene : 1.96 g (0.012 mol)

-

K₂CO₃ : 8.0 g (0.058 mol)

-

Solvent : Anhydrous MEK (100 mL)

Workup and Purification

Post-reaction, the mixture is cooled, filtered to remove residual base, and concentrated via rotary evaporation. The crude product is purified using column chromatography with a hexane/ethyl acetate gradient (9:1 v/v), yielding this compound as a colorless oil.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound (CDCl₃, 300 MHz) exhibits characteristic signals:

Yield and Purity

The reported yield for analogous compounds (e.g., Ethyl 4-(5-hexenyloxy)benzoate) is 85%. While the exact yield for this compound is unspecified, similar conditions suggest comparable efficiency. Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis.

Comparative Analysis of Synthetic Routes

The table below contrasts the Williamson synthesis with alternative esterification strategies:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(3-butenyloxy)benzoate, and how is purity confirmed?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds like ethyl 4-aminobenzoate derivatives are synthesized by reacting ethyl 4-aminobenzoate with electrophilic agents (e.g., tetramethylthiuram disulfide) under reflux conditions . Post-synthesis, purity is confirmed via thin-layer chromatography (TLC) and spectroscopic techniques (1H/13C-NMR, IR). Crystallographic validation using programs like SHELXL ensures structural integrity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing butenyloxy substituents) .

- Infrared Spectroscopy (IR) : Identifies functional groups like ester C=O stretches (~1700 cm⁻¹) and ether C-O bonds .

- X-ray Crystallography : Resolves crystal packing and bond angles using software like SHELXL .

Q. How can researchers optimize reaction conditions to minimize impurities in this compound synthesis?

- Methodological Answer : Impurities often arise from incomplete substitution or side reactions. Strategies include:

- Temperature Control : Reflux in anhydrous solvents (e.g., dioxane) to enhance reactivity .

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization to isolate the target compound .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during characterization be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or bond angles) require cross-validation:

- Density Functional Theory (DFT) : Computationally predicts vibrational frequencies or NMR chemical shifts for comparison with experimental data .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when isotopic patterns conflict with expectations .

- Twinned Data Refinement : For crystallographic ambiguities, SHELXL’s twin refinement tools can model overlapping lattices .

Q. What experimental designs are effective for evaluating the biological activity (e.g., antitumor potential) of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing butenyloxy with triazole groups) to assess activity trends .

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock .

Q. How do substituents on the benzoate ring influence photophysical properties such as solvatochromism?

- Methodological Answer :

- Solvatochromic Studies : Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate Stokes shifts with solvent polarity parameters .

- Theoretical Modeling : Time-dependent DFT (TD-DFT) calculates excited-state transitions to explain experimental spectral shifts .

Q. What computational approaches predict the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.